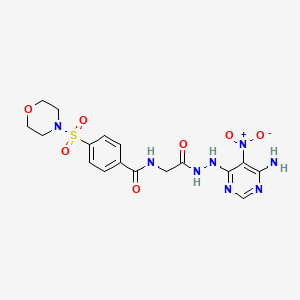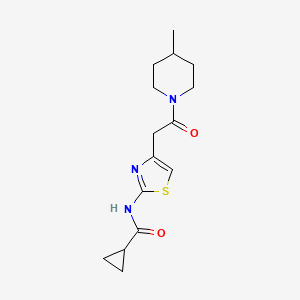
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C19H22N4S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially control the rate of glucose absorption and manage blood sugar levels .
Mode of Action
The compound interacts with its targets (α-amylase and α-glucosidase enzymes) through different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of the enzymes, thereby slowing down the breakdown of carbohydrates and the subsequent absorption of glucose into the bloodstream .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate metabolism pathway. Specifically, it slows down the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate at which glucose is absorbed into the bloodstream . This can help manage blood sugar levels, particularly in individuals with diabetes .
Result of Action
The compound exhibits moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a reduced rate of glucose absorption, which can help manage blood sugar levels . In addition, the compound has shown cytotoxic effects in the Artemia salina assay, indicating potential anticancer properties .
Propiedades
Número CAS |
440334-15-6 |
|---|---|
Fórmula molecular |
C19H22N4S |
Peso molecular |
338.47 |
Nombre IUPAC |
4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24) |
Clave InChI |
GPIYZTHSVVSFBY-UHFFFAOYSA-N |
SMILES |
CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)
![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)


![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)
![4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2985895.png)


![5-(3,4-difluorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)


![2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride](/img/structure/B2985905.png)
